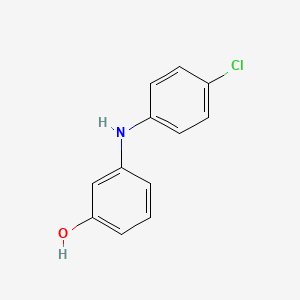

3-((4-Chlorophenyl)amino)phenol

Description

General Context and Position within Aniline-Phenol Chemistry

The compound 3-((4-Chlorophenyl)amino)phenol is a derivative of both aniline (B41778) and phenol (B47542), two fundamental classes of organic molecules. Aniline, the simplest aromatic amine, and its derivatives are renowned for their nucleophilic character and their role in the synthesis of a vast array of dyes, polymers, and pharmaceuticals. researchgate.net Phenols, characterized by a hydroxyl group attached to a benzene (B151609) ring, are acidic in nature and serve as crucial intermediates in the production of resins, herbicides, and medicinal compounds.

The combination of these two functionalities in a single molecule, as seen in this compound, results in a compound with a rich and versatile chemical personality. The amino group can act as a nucleophile or a base, while the phenolic hydroxyl group can participate in reactions as an acid or a nucleophile. The presence of the electron-withdrawing chlorine atom on the phenyl ring further modulates the reactivity of the entire molecule. This trifunctional nature makes it a valuable substrate for a variety of chemical transformations.

Academic Relevance of Halogenated Aminophenols in Organic Synthesis

Halogenated aminophenols, the class of compounds to which this compound belongs, are of significant academic and industrial interest. The introduction of a halogen atom onto the aromatic ring provides a reactive handle for a multitude of cross-coupling reactions, which are cornerstone transformations in modern organic synthesis. nih.gov These reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, allow for the formation of carbon-nitrogen and carbon-oxygen bonds, respectively, enabling the construction of complex molecular architectures. wikipedia.orgwikipedia.org

The presence of both an amino and a hydroxyl group allows for selective functionalization. For instance, one group can be protected while the other is reacted, leading to regioselective synthesis of more elaborate structures. This selectivity is a key area of academic exploration, as it underpins the efficient and controlled synthesis of target molecules. nih.gov Furthermore, halogenated aminophenols serve as important scaffolds in medicinal chemistry, with their derivatives exhibiting a wide range of biological activities.

Current Research Landscape and Knowledge Gaps Pertaining to this compound

The current research landscape for aminophenol derivatives is vibrant, with ongoing efforts to develop new synthetic methodologies and explore their applications in various fields, including materials science and pharmaceuticals. markwideresearch.comnih.gov The global aniline derivative market continues to grow, driven by demand from these end-use industries. markwideresearch.com

This represents a significant knowledge gap. The unique substitution pattern of this compound could lead to novel chemical properties and biological activities that differ from its isomers. Further research is needed to:

Develop and optimize synthetic routes to access this compound in high yield and purity.

Thoroughly characterize its physical and chemical properties using modern analytical techniques.

Investigate its potential as a building block in the synthesis of new materials and biologically active molecules.

Closing these knowledge gaps will not only enhance our fundamental understanding of this specific molecule but also potentially unlock new applications in various scientific disciplines.

Interactive Data Tables

Below are interactive tables summarizing key information about related compounds, highlighting the type of data that is needed for a comprehensive understanding of this compound.

Table 1: Physicochemical Properties of Related Aminophenol Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Aminophenol (B1666318) | 123-30-8 | C₆H₇NO | 109.13 |

| 2-Amino-4-chlorophenol | 95-85-2 | C₆H₆ClNO | 143.57 |

| 4-Amino-2-chlorophenol | 3964-52-1 | C₆H₆ClNO | 143.57 |

| 4-Amino-3-chlorophenol (B108459) hydrochloride | 52671-64-4 | C₆H₇Cl₂NO | 180.03 |

Note: Data for this compound is not available in public databases and requires experimental determination.

Table 2: Spectroscopic Data of 2-amino-4-chloro-phenol

| Type of Spectrum | Solvent | Chemical Shifts (δ) in ppm |

| ¹H NMR | DMSO | 9.25 (s, 1H), 6.61 (m, 1H), 6.61 (m, 1H), 6.38 (m, 1H), 4.80 (s, 2H) |

| ¹³C NMR | DMSO | 143.42, 139.00, 123.50, 115.75, 115.66, 113.86 |

Note: This table showcases the kind of spectroscopic data that is essential for the structural elucidation of this compound. rsc.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10ClNO |

|---|---|

Molecular Weight |

219.66 g/mol |

IUPAC Name |

3-(4-chloroanilino)phenol |

InChI |

InChI=1S/C12H10ClNO/c13-9-4-6-10(7-5-9)14-11-2-1-3-12(15)8-11/h1-8,14-15H |

InChI Key |

GSHBBDLSLCDLCP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)O)NC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 4 Chlorophenyl Amino Phenol and Its Analogues

Mechanistic Investigations of Classical Synthetic Routes to 3-((4-Chlorophenyl)amino)phenol

Classical methods for the synthesis of diarylamines, such as this compound, have historically relied on reactions like the Ullmann condensation and nucleophilic aromatic substitution (SNAr).

The Ullmann condensation , first reported by Fritz Ullmann in 1905, involves the copper-promoted reaction of an aryl halide with an amine. wikipedia.orgsynarchive.com Traditionally, this reaction requires stoichiometric amounts of copper, often as a powder activated in situ, and is performed at high temperatures in polar aprotic solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF). wikipedia.org The mechanism is believed to involve the in situ formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org For the synthesis of this compound, this would involve the reaction of 4-chloroaniline (B138754) with 3-aminophenol (B1664112) in the presence of a copper catalyst. The reaction is typically limited to aryl halides activated by electron-withdrawing groups. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) is another classical route, particularly effective when the target diarylamine contains an electron-deficient arene. acs.org However, its utility is diminished for substrates with steric hindrance or electron-donating groups. acs.orgnih.gov

A notable classical approach to synthesizing a related compound, 4-amino-3-chlorophenol (B108459), involves the Bamberger rearrangement reaction, though this method is hampered by the use of an expensive platinum catalyst and the difficulty in preparing the N-(2-chlorophenyl)hydroxylamine starting material. google.compatsnap.com Another historical method starts from o-chloronitrobenzene, introducing a hydroxyl group in the presence of strong acids and molybdenum salts, but this process suffers from a high number of by-products. google.compatsnap.com

Catalytic Approaches in the Formation of the this compound Core Structure

Modern synthetic chemistry has seen a shift towards more efficient and versatile catalytic methods for the formation of C-N bonds, with the Buchwald-Hartwig amination being a cornerstone of this advancement.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. wikipedia.org This reaction has largely superseded harsher classical methods due to its broad substrate scope, functional group tolerance, and milder reaction conditions. wikipedia.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by association of the amine, deprotonation, and finally reductive elimination to yield the desired diarylamine and regenerate the Pd(0) catalyst. wikipedia.org The development of various phosphine (B1218219) ligands has been crucial to the success and versatility of this reaction, allowing for the coupling of a wide range of aryl halides and amines with high efficiency. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would entail the coupling of 3-aminophenol with 1-bromo-4-chlorobenzene (B145707) or 1-chloro-4-iodobenzene (B104392) in the presence of a palladium catalyst and a suitable phosphine ligand.

Copper-catalyzed reactions, particularly modern variations of the Ullmann condensation, also remain relevant. These improved methods often utilize soluble copper catalysts with ligands such as diamines and acetylacetonate, which allow for milder reaction conditions compared to the classical approach. wikipedia.org For instance, CuI-catalyzed Ullmann amine synthesis has been successfully carried out in deep eutectic solvents, providing good to excellent yields for the coupling of (hetero)aryl halides with amines. researchgate.net

The following table summarizes key catalytic systems used in diarylamine synthesis:

| Catalyst System | Ligand | Reactants | Key Features |

| Palladium | Phosphine ligands (e.g., BINAP, DPPF, BrettPhos) | Aryl halides, amines | Mild conditions, broad scope, high yields. wikipedia.orgnih.gov |

| Copper | Diamines, acetylacetonate, picolinic acid | Aryl halides, amines | Improved Ullmann conditions, can be ligand-free in some cases. wikipedia.orgresearchgate.netnih.gov |

Novel and Sustainable Synthetic Strategies for this compound Production

Recent research has focused on developing more sustainable and environmentally benign methods for diarylamine synthesis, often referred to as "green chemistry" approaches.

One such strategy involves the use of diaryliodonium salts in a metal-free cascade reaction to produce diaryl- and triarylamines. su.se This method is energy-efficient, robust, and generates low amounts of waste. The diaryliodonium salts are prepared from common starting materials and are considered to have low toxicity. su.se The reaction proceeds under mild conditions and avoids the need for metal catalysts and complex ligands. su.se

Another innovative approach is the desulfinylative Smiles rearrangement , a transition-metal-free method that proceeds under mild conditions to form diarylamines from sulfinamides. acs.orgnih.gov This rearrangement is particularly useful for synthesizing sterically hindered diarylamines that are difficult to access through traditional SNAr chemistry. acs.orgnih.gov

Furthermore, acceptorless dehydrogenative aromatization using a supported gold-palladium alloy nanoparticle catalyst (Au-Pd/TiO2) has been developed for the synthesis of diarylamines. nih.gov This method can start from various substrates, including anilines and cyclohexanones, and is environmentally friendly as it produces molecular hydrogen and ammonia (B1221849) as the only by-products. nih.gov The catalyst is heterogeneous and can be reused. nih.gov

A method for synthesizing 4-amino-3-chlorophenol using a multi-temperature-zone continuous flow microchannel reactor has also been reported. google.compatsnap.com This process involves the diazotization of sulfanilic acid, followed by coupling with m-chlorophenol and subsequent reduction of the resulting azo compound. patsnap.com This continuous flow method offers advantages in terms of safety, yield, and purity for large-scale production. google.compatsnap.com

Optimization of Reaction Parameters for Enhanced Chemical Yields and Selectivity of this compound Synthesis

The optimization of reaction parameters is crucial for maximizing the yield and selectivity of diarylamine synthesis. Key parameters that are often tuned include the choice of catalyst, ligand, base, solvent, and reaction temperature.

In Buchwald-Hartwig amination , the ligand plays a critical role. For example, the development of bidentate phosphine ligands like BINAP and DDPF provided the first reliable extension to primary amines. wikipedia.org Sterically hindered ligands have also been developed to improve reaction rates and yields. wikipedia.org The choice of base is also important; while strong bases like KOtBu are common, weaker bases such as K2CO3 can be used to tolerate sensitive functional groups, albeit sometimes at the cost of reaction rate. libretexts.org

For copper-catalyzed Ullmann-type reactions , the choice of solvent can be significant. The use of deep eutectic solvents, for example, has been shown to be an environmentally benign and recyclable medium for these reactions, allowing them to proceed under mild conditions without the need for additional ligands. researchgate.net

In the synthesis of 4-amino-3-chlorophenol via a microchannel reactor, precise control over reaction temperature and residence time in different zones is key to managing the unstable diazonium salt intermediate and maximizing product yield and purity. google.com

The following table provides examples of optimized reaction conditions for related diarylamine syntheses:

| Reaction Type | Catalyst/Reagent | Solvent | Base | Temperature | Yield |

| Ullmann Amine Synthesis | CuI | ChCl:glycerol | K2CO3/tBuOK | 60-100 °C | Good to Excellent researchgate.net |

| Buchwald-Hartwig Amination | Pd(OAc)2/CM-phos | Toluene | NaOtBu | 100 °C | High orgsyn.org |

| Dehydrogenative Aromatization | Au-Pd/TiO2 | - | - | - | - nih.gov |

| Diazotization/Coupling/Reduction | Microchannel Reactor | Water/HCl | NaOH/Na2S2O4 | 0-100 °C | 81.91% google.com |

Chemical Reactivity and Transformational Chemistry of 3 4 Chlorophenyl Amino Phenol

Reactions at the Phenolic Hydroxyl Group of 3-((4-Chlorophenyl)amino)phenol

The phenolic hydroxyl group is a key site for various chemical modifications, including alkylation and acylation, which alter the compound's physical and chemical properties.

Selective O-alkylation of aminophenols can be challenging due to the competing nucleophilicity of the amino group. However, strategies have been developed to achieve high selectivity. One common method involves the protection of the more nucleophilic amino group, for instance, by condensation with benzaldehyde (B42025) to form a Schiff base. This allows for the subsequent alkylation of the hydroxyl group with an alkyl halide in the presence of a base like potassium carbonate. The protecting group can then be removed by hydrolysis to yield the desired O-alkylated product. umich.eduresearchgate.net

Similarly, acylation of the phenolic hydroxyl group can be achieved. Reagents such as acyl chlorides or anhydrides can be employed, often in the presence of a base to facilitate the reaction. These reactions lead to the formation of ester derivatives.

Chemical Transformations Involving the Secondary Anilino Nitrogen Center of this compound

The secondary anilino nitrogen in this compound is also a reactive center, capable of undergoing N-alkylation and N-acylation reactions.

Selective N-alkylation can be accomplished through a one-pot reaction involving condensation with an aldehyde followed by reduction of the resulting imine with a reducing agent like sodium borohydride. umich.eduresearchgate.net This method provides good yields for the selective formation of N-alkylated aminophenols. umich.edu

N-acylation can be carried out using acylating agents such as acetic anhydride (B1165640) or ketene. google.com These reactions are important for the synthesis of various derivatives, including those with pharmaceutical applications. For example, the acylation of p-aminophenol is a key step in the industrial synthesis of paracetamol. google.comsielc.com

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenol (B47542) Ring of this compound

The phenol ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl and amino groups. byjus.comresearchgate.net These groups direct incoming electrophiles primarily to the ortho and para positions relative to the hydroxyl group. byjus.commlsu.ac.in

Common electrophilic substitution reactions for phenols include:

Halogenation: Phenols react readily with halogens like bromine, even in the absence of a Lewis acid, to form mono-, di-, or tri-halogenated products depending on the reaction conditions. byjus.comlibretexts.org

Nitration: Treatment with dilute nitric acid at low temperatures can introduce a nitro group onto the aromatic ring, typically yielding a mixture of ortho and para isomers. byjus.commlsu.ac.in

Sulfonation: Reaction with sulfuric acid can lead to the formation of hydroxyphenylsulfonic acids. mlsu.ac.in

Friedel-Crafts Alkylation and Acylation: These reactions can introduce alkyl or acyl groups onto the phenol ring, although they can sometimes be complicated by the reactivity of the hydroxyl group. mlsu.ac.inlibretexts.org

Kolbe-Schmitt Reaction: The carboxylation of a phenoxide ion with carbon dioxide is a key reaction for synthesizing hydroxybenzoic acids. researchgate.netlibretexts.org

Nucleophilic aromatic substitution on the phenol ring is generally less favorable unless the ring is activated by strong electron-withdrawing groups. nih.govlibretexts.org However, under certain conditions, such as the presence of a transition metal catalyst, nucleophilic substitution can occur. nih.gov

Cross-Coupling Reactions and Functionalization of the Chlorophenyl Moiety in this compound

The chlorophenyl group in this compound provides a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions allow for significant diversification of the molecule's structure.

Key cross-coupling reactions applicable to the chlorophenyl moiety include:

Suzuki Coupling: This reaction pairs the aryl chloride with an organoboron compound in the presence of a palladium catalyst and a base. It is a versatile method for creating new carbon-carbon bonds. nih.govnih.gov

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl chloride with an amine. This is a valuable method for synthesizing more complex diarylamines or triarylamines. nih.govmit.edu

Hiyama Coupling: This involves the coupling of the aryl halide with an organosilicon compound, catalyzed by palladium. mdpi.com

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, providing a route to aryl-substituted alkynes. nih.gov

These reactions are often facilitated by specialized phosphine (B1218219) ligands that enhance the efficiency and selectivity of the palladium catalyst. nih.govnih.govorganic-chemistry.org

Oxidation and Reduction Chemistry of this compound

The aminophenol structure is susceptible to both oxidation and reduction reactions.

Oxidation of aminophenols can lead to the formation of quinone imines. rsc.org For instance, the oxidation of p-aminophenol in an aqueous solution can yield complex dimeric and trimeric structures. rsc.org The oxidation can be carried out using various oxidizing agents, including potassium ferricyanide. rsc.org The presence of a base can facilitate the oxidation process. wikipedia.org The oxidation of chlorophenols can also be catalyzed by nanoparticles, such as magnetite (Fe3O4), which can lead to the degradation of the compound. rsc.org

Reduction of the nitro group in a related compound, 3-chloro-4-nitrophenol, using reagents like iron in acetic acid, is a common method for synthesizing the corresponding aminophenol. chemicalbook.com This highlights the general reactivity of nitro-aromatic compounds towards reduction to form anilines.

Derivatization Strategies for Expanding the Chemical Scope of this compound

The chemical scope of this compound can be significantly expanded through various derivatization strategies targeting its functional groups. These strategies are often employed to enhance the analytical performance of molecules or to create new compounds with desired properties. nih.gov

Derivatization can involve:

Introducing Chromophores or Fluorophores: Attaching groups that absorb UV-visible light or fluoresce can greatly improve the detectability of the molecule in analytical techniques like HPLC. nih.gov This can be achieved by reacting the hydroxyl or amino groups with appropriate derivatizing agents.

Modifying for Mass Spectrometry: Introducing fragments that are easily ionizable can enhance the sensitivity of detection by mass spectrometry. nih.gov

Protecting Group Chemistry: As discussed in the context of selective alkylation, the use of protecting groups for the amino or hydroxyl functions allows for regioselective reactions at other sites of the molecule. researchgate.netresearchgate.net Common protecting groups for amines include acetyl and phthalyl groups. umich.edu

Synthesis of Heterocycles: The functional groups of this compound can be utilized as starting points for the construction of heterocyclic rings. For example, reactions with appropriate bifunctional reagents can lead to the formation of benzoxazines or other heterocyclic systems. researchgate.net

These derivatization strategies underscore the utility of this compound as a versatile platform for the synthesis of a wide array of more complex molecules.

Coordination Chemistry and Ligand Applications of 3 4 Chlorophenyl Amino Phenol

Metal-Ligand Interactions and Chelation Modes of 3-((4-Chlorophenyl)amino)phenol

The this compound molecule possesses two primary donor atoms capable of interacting with a metal center: the oxygen atom of the phenolic group and the nitrogen atom of the secondary amine. Upon deprotonation of the phenolic proton, the resulting phenolate (B1203915) oxygen acts as a hard donor, while the amine nitrogen is considered a borderline donor according to Hard and Soft Acids and Bases (HSAB) theory. This N,O-donor set allows the molecule to function as a bidentate chelating ligand, forming a stable five-membered ring with a coordinated metal ion.

The primary chelation mode is expected to be bidentate, coordinating through the nitrogen and oxygen atoms. In a typical coordination scenario, the ligand would lose its phenolic proton, and the resulting anion, 3-((4-chlorophenyl)amino)phenolate, would bind to the metal center. The electron-withdrawing nature of the 4-chlorophenyl substituent likely modulates the electron density on the amine nitrogen, influencing its donor capability compared to unsubstituted or alkyl-substituted aminophenols. This electronic effect can impact the stability and reactivity of the resulting metal complexes.

General studies on aminophenol ligands confirm their ability to form stable complexes with a wide range of transition metals. derpharmachemica.comresearchgate.net The chelation is typically established via the deprotonated phenolic oxygen and the neutral amino nitrogen.

Synthesis and Structural Characterization of Metal Complexes Derived from this compound

The synthesis of metal complexes with this compound would generally involve the reaction of the ligand with a suitable metal salt (e.g., chlorides, acetates, or nitrates) in a solvent such as ethanol (B145695) or methanol. The reaction may be facilitated by the addition of a weak base to promote the deprotonation of the phenolic group, ensuring the formation of the phenolate for coordination.

A general synthetic procedure can be proposed: Ligand (L) + Metal Salt (MXn) → [MLx] + nX'

Characterization of these hypothetical complexes would rely on a suite of standard analytical techniques to confirm their formation and elucidate their structure.

Elemental Analysis (C, H, N): To determine the empirical formula and the ligand-to-metal stoichiometry.

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion. Key spectral changes are expected upon complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (for diamagnetic complexes): To probe the ligand environment in the complex.

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex.

Mass Spectrometry: To confirm the molecular weight of the complex.

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which indicates the number of unpaired electrons on the metal center.

Table 1: Expected Spectroscopic Data for a Hypothetical [M(L)₂] Complex

| Technique | Free Ligand (Expected) | Complex (Expected Change) | Information Gained |

| IR Spectroscopy | ν(O-H) ~3300 cm⁻¹ν(N-H) ~3400 cm⁻¹ν(C-O) ~1250 cm⁻¹ | Disappearance of ν(O-H)Shift in ν(N-H) to lower frequencyShift in ν(C-O) to higher frequency | Confirms deprotonation of phenol (B47542) and coordination of both N and O atoms. |

| ¹H NMR | Phenolic proton signal presentAmine proton signal present | Disappearance of phenolic proton signalShift in amine proton and aromatic proton signals | Confirms deprotonation and coordination; shows changes in the electronic environment of the ligand. |

| UV-Vis | π → π* transitions of aromatic rings | Appearance of new charge-transfer (LMCT) bandsAppearance of d-d transition bands (for transition metals) | Provides information on ligand-metal electronic interaction and the geometry of the metal center. |

Electronic and Geometric Structure Elucidation of this compound-Metal Complexes

The electronic and geometric structures of metal complexes derived from this compound are dictated by the coordination number and preferred geometry of the central metal ion, its oxidation state, and the stoichiometry of the complex. Assuming the ligand acts as a bidentate N,O-donor, several common geometries can be anticipated.

For a complex with a 1:2 metal-to-ligand ratio (ML₂), common geometries include:

Tetrahedral: Often observed for Co(II), Zn(II), and Cd(II). nih.gov

Square Planar: Common for Ni(II) (with low-spin d⁸ configuration), Pd(II), Pt(II), and sometimes Cu(II).

Octahedral: This geometry is frequently achieved for many transition metals like Cr(III), Fe(II/III), and Ni(II) by incorporating two additional monodentate ligands (e.g., water, solvent molecules) or through the formation of polymeric structures. researchgate.net Studies on related Schiff base complexes show that the specific geometry can influence the material's properties. nih.gov

Elucidation of these structures relies on a combination of spectroscopic and magnetic data.

UV-Visible spectroscopy is crucial for probing the d-orbital splitting. The energy and number of d-d transition bands can often distinguish between octahedral, tetrahedral, and square planar geometries.

Magnetic susceptibility measurements determine the effective magnetic moment (µ_eff), which reveals the number of unpaired electrons. This information helps to assign the correct geometry and spin state (e.g., high-spin vs. low-spin octahedral Ni(II)).

Electron Paramagnetic Resonance (EPR) spectroscopy is used for paramagnetic complexes (e.g., Cu(II), Mn(II), V(IV)) to provide detailed information about the electronic environment of the metal ion.

Table 2: Plausible Geometries and Electronic Properties for [M(L)₂] Complexes

| Metal Ion | d-Electron Count | Plausible Geometry | Expected Magnetic Moment (µ_eff, B.M.) |

| Co(II) | d⁷ | Tetrahedral or Octahedral | 4.2–4.8 (Tetrahedral)4.8–5.5 (Octahedral) |

| Ni(II) | d⁸ | Square Planar or Octahedral | Diamagnetic (Square Planar)2.9–3.4 (Octahedral) |

| Cu(II) | d⁹ | Distorted Octahedral or Square Planar | ~1.7–2.2 |

| Zn(II) | d¹⁰ | Tetrahedral | Diamagnetic |

Exploration of this compound-Based Metal Complexes as Catalytic Systems

Aminophenol-based ligands are of significant interest in catalysis because they can act as "non-innocent" or redox-active ligands. derpharmachemica.comresearchgate.net This means the ligand can actively participate in redox reactions, not just acting as a passive scaffold for the metal ion. The aminophenolate form can be oxidized to a semiquinone radical anion or a neutral quinone-imine species. This ability to store and transfer electrons provides a low-energy pathway for many catalytic transformations.

Metal complexes of this compound could be explored in several catalytic applications:

Oxidation Reactions: Aminophenol complexes, particularly of copper, are known to mimic the function of metalloenzymes like galactose oxidase and catechol oxidase. derpharmachemica.com These enzymes use a metal-ligand cooperative mechanism to catalyze the oxidation of alcohols or catechols. Complexes of the target ligand could potentially catalyze the aerobic oxidation of substrates like primary alcohols to aldehydes or phenols to quinones. nih.gov

C-H Bond Functionalization: The redox-active nature of the aminophenol backbone has been utilized in palladium complexes for catalytic C-H amination reactions. The ligand can facilitate the formation of reactive metal-nitrene intermediates required for the C-N bond formation. derpharmachemica.com

Small Molecule Activation: The strong electronic coupling between the metal and the redox-active ligand can be harnessed to activate small molecules. This includes applications in hydrogen evolution reactions (HER) and potentially the reduction of carbon dioxide. researchgate.net

Polymerization: Ferrocene-containing aminophenol ligands have been investigated as redox-switchable catalysts for ring-opening polymerization, where the catalytic activity can be turned on or off by changing the oxidation state of the ferrocene (B1249389) unit. mun.ca This highlights the potential for designing "smart" catalysts based on the aminophenol framework.

Table 3: Potential Catalytic Applications of this compound Metal Complexes

| Catalytic Reaction | Plausible Metal | Role of Ligand | Relevant Research Area |

| Aerobic Oxidation of Alcohols | Cu(II), Mn(III) | Redox-active, facilitates electron transfer from substrate to O₂. derpharmachemica.comnih.gov | Biomimetic catalysis, green chemistry. |

| Catechol Oxidation | Cu(II), Mn(III) | Mimics catechol oxidase activity through ligand-based redox changes. nih.gov | Enzyme mimics. |

| C-H Amination | Pd(II) | Redox-active, stabilizes reactive intermediates. derpharmachemica.com | Organic synthesis, fine chemicals. |

| Hydrogen Evolution Reaction | Co, Ni | Electron reservoir, facilitates proton reduction. researchgate.net | Renewable energy. |

Theoretical and Computational Chemistry Studies on 3 4 Chlorophenyl Amino Phenol

Quantum Chemical Analysis of the Electronic Structure and Reactivity Descriptors of 3-((4-Chlorophenyl)amino)phenol

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules like this compound. researchgate.netrjpn.orgrjpn.org These methods allow for the calculation of various molecular properties and reactivity descriptors that provide a quantitative measure of the molecule's chemical behavior.

The electronic structure is primarily described by the molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that reflects the chemical reactivity and stability of the molecule; a smaller gap generally suggests higher reactivity. rjpn.org

Global reactivity descriptors are derived from the energies of these frontier orbitals and provide a comprehensive picture of the molecule's reactivity. These descriptors include:

Ionization Potential (IP): The energy required to remove an electron from a molecule. It can be approximated as the negative of the HOMO energy (IP ≈ -E_HOMO).

Electron Affinity (EA): The energy released when an electron is added to a molecule. It can be approximated as the negative of the LUMO energy (EA ≈ -E_LUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons. It is calculated as the negative of the chemical potential (χ = -μ).

Chemical Potential (μ): The escaping tendency of electrons from a system in equilibrium. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A harder molecule is generally more stable and less reactive. rjpn.org

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). A softer molecule is more reactive.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. It is calculated as ω = μ² / (2η).

Table 1: Representative Quantum Chemical Descriptors (Note: The following values are illustrative and not the actual calculated values for this compound)

| Parameter | Symbol | Formula | Illustrative Value | Unit |

| HOMO Energy | E_HOMO | - | -5.20 | eV |

| LUMO Energy | E_LUMO | - | -0.80 | eV |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 4.40 | eV |

| Ionization Potential | IP | -E_HOMO | 5.20 | eV |

| Electron Affinity | EA | -E_LUMO | 0.80 | eV |

| Electronegativity | χ | -(E_HOMO + E_LUMO)/2 | 3.00 | eV |

| Chemical Hardness | η | (E_LUMO - E_HOMO)/2 | 2.20 | eV |

| Chemical Softness | S | 1/η | 0.45 | eV⁻¹ |

| Electrophilicity Index | ω | χ²/(2η) | 2.05 | eV |

These descriptors are crucial for predicting how this compound will interact with other chemical species and for understanding its stability. researchgate.netresearchgate.net

Computational Mechanistic Investigations of Reactions Involving this compound

Computational chemistry allows for the detailed investigation of reaction mechanisms at the molecular level. For reactions involving this compound, such as oxidation, electrophilic substitution, or condensation reactions, computational studies can map out the potential energy surface of the reaction. This involves identifying the structures of reactants, transition states, intermediates, and products.

While specific mechanistic studies on this compound are not prominent in the literature, research on similar phenolic and aminic compounds demonstrates the power of these methods. For example, studies on aminophenols have computationally explored their oxidation mechanisms and the stability of the resulting radicals. researchgate.net

Conformational Analysis and Intramolecular Interactions in this compound

The three-dimensional structure of this compound is not rigid; it can exist in various conformations due to the rotation around its single bonds, particularly the C-N and C-O bonds, as well as the bond connecting the two phenyl rings. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and to determine the energy barriers for rotation between them.

This analysis is typically performed using molecular mechanics or quantum chemical methods. The results can reveal the preferred spatial arrangement of the molecule, which in turn influences its physical and chemical properties. Intramolecular interactions, such as hydrogen bonds (e.g., between the phenolic hydroxyl group and the amino group or the chlorine atom) and van der Waals interactions, play a crucial role in stabilizing certain conformations. nih.govresearchgate.net

A detailed conformational search would involve systematically rotating the key dihedral angles and calculating the energy of each resulting structure. The findings would typically be presented as a potential energy surface or a table of low-energy conformers and their relative energies.

Prediction of Spectroscopic Parameters for this compound and its Derivatives

Computational methods are widely used to predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and for the structural elucidation of new compounds. nih.govmdpi.com

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predicted shifts can be compared with experimental data to confirm the structure of the molecule.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using quantum chemical methods. This allows for the assignment of the absorption bands in an experimental IR spectrum to specific vibrational modes of the molecule, such as the O-H stretch, N-H stretch, and C-Cl stretch.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. nih.gov These calculations can determine the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, providing insights into the electronic transitions responsible for the observed color and photophysical properties. nih.gov

The following table illustrates the kind of data that would be obtained from such computational predictions for this compound.

Table 2: Representative Predicted Spectroscopic Data (Note: The following values are illustrative and not the actual calculated values for this compound)

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (Phenolic OH) | 8.5 ppm |

| ¹³C NMR | Chemical Shift (C-OH) | 155 ppm |

| IR | O-H Stretching Frequency | 3400 cm⁻¹ |

| IR | N-H Stretching Frequency | 3350 cm⁻¹ |

| UV-Vis | λ_max | 290 nm |

These predicted spectroscopic data, when correlated with experimental findings, provide a powerful approach for the comprehensive characterization of this compound and its derivatives.

Advanced Spectroscopic and Analytical Methodologies in the Study of 3 4 Chlorophenyl Amino Phenol

Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural and Dynamic Studies of 3-((4-Chlorophenyl)amino)phenol

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of this compound. Both ¹H and ¹³C NMR are instrumental in confirming the molecular structure. In a related compound, 4-chloro-2-((4-chlorobenzylidene)amino)phenol, ¹H NMR chemical shifts were observed at specific ppm values, which, when compared with theoretical calculations using Density Functional Theory (DFT), show good agreement. researchgate.netresearchgate.net For instance, the aromatic protons in similar structures typically appear in the range of δ 7.0-8.0 ppm. researchgate.net

Dynamic processes, such as tautomerism, can also be investigated using NMR. For example, the enol-imino and keto-amino tautomeric interconversion in related Schiff bases has been studied, revealing the influence of substituents on this equilibrium. researchgate.net Two-dimensional NMR techniques, such as COSY and HSQC, would be invaluable in definitively assigning proton and carbon signals and in revealing through-bond and through-space correlations, further solidifying the structural assignment of this compound.

Table 1: Experimental and Theoretical NMR Data for a Related Schiff Base A comparative table of experimental and calculated ¹H and ¹³C NMR chemical shifts for 4-chloro-2-((4-chlorobenzylidene)amino)phenol.

| Atom | Experimental ¹H NMR (ppm) | Calculated ¹H NMR (ppm) | Experimental ¹³C NMR (ppm) | Calculated ¹³C NMR (ppm) |

| N=CH | 8.66 | - | 156.75 | - |

| Ar-H | 7.91 | - | 150.94 | - |

| Ar-H | 7.54 | - | 138.21 | - |

| Ar-H | 7.34 | - | 135.86 | - |

| Ar-H | 7.24 | - | 133.87 | - |

| Ar-H | 7.02 | - | 130.06 | - |

| - | - | - | 129.28 | - |

| - | - | - | 128.77 | - |

| - | - | - | 125.07 | - |

| - | - | - | 116.19 | - |

| Source: researchgate.net |

Mechanistic Insights from Mass Spectrometry Fragmentation Patterns of this compound and its Transformations

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pathways of this compound. libretexts.org Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺), which then undergoes fragmentation. gbiosciences.com Common fragmentation patterns for aromatic amines and phenols include the loss of small neutral molecules or radicals. libretexts.org

For halogenated compounds, the loss of the halogen atom is a characteristic fragmentation pathway. nih.gov In the case of this compound, the loss of a chlorine radical from the molecular ion would be a significant fragmentation event. nih.gov The presence of the phenolic hydroxyl group can lead to the loss of a water molecule. libretexts.org The amino group can also influence fragmentation, with primary amides often showing a base peak due to McLafferty rearrangement. libretexts.org The study of these fragmentation patterns helps in confirming the structure and understanding the stability of different parts of the molecule.

Table 2: Common Mass Spectrometry Fragmentation Patterns A table outlining typical fragmentation behaviors for functional groups present in this compound.

| Functional Group | Common Fragmentation Processes | Typical Neutral Losses |

| Aromatic Ring | Stable molecular ion peak | - |

| Amine | Odd molecular ion peak | - |

| Phenol (B47542) | Small or non-existent molecular ion, cleavage of C-C bond next to oxygen | H₂O |

| Halide (Chloro) | Characteristic isotope pattern (M+2 peak), loss of halogen | Cl radical |

| Source: libretexts.org |

Vibrational Spectroscopy (Infrared and Raman) for Understanding Bonding and Conformation in this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers detailed insights into the bonding and conformation of this compound. The IR spectrum of a related compound, 4-chloro-2-((4-chlorobenzylidene)amino)phenol, shows a characteristic C=N stretching vibration at 1626 cm⁻¹. researchgate.net The vibrational frequencies obtained experimentally can be compared with those calculated using DFT methods for a more accurate assignment of vibrational modes. researchgate.netresearchgate.netbohrium.com

For phenolic compounds, the O-H stretching vibration is typically observed in the region of 3200-3600 cm⁻¹. orientjchem.org The N-H stretching vibration of the secondary amine would also be present in this region. The aromatic C-H stretching vibrations are expected between 3000 and 3100 cm⁻¹. researchgate.net The C-Cl stretching vibration usually appears in the lower frequency region of the spectrum. Analysis of these vibrational bands provides a fingerprint of the molecule and confirms the presence of its key functional groups.

Table 3: Key Vibrational Frequencies for a Related Phenol Derivative A table summarizing important IR and Raman bands for 4-chloro-3-methylphenol.

| Vibrational Mode | Observed IR (cm⁻¹) | Observed Raman (cm⁻¹) | Calculated DFT (cm⁻¹) |

| Phenyl Ring Breathing | 728 | 731 | 725 |

| C-O Stretch | - | 1293 | 1298 |

| O-H Out-of-plane bend | 928 | - | 931 |

| Phenyl Ring Stretch | 1601, 1322, 1260 | 1585, 1248 | 1595, 1589, 1468, 1321, 1252 |

| C-H Out-of-plane bend | 842 | - | 950, 835, 820 |

| C-H In-plane bend | 1172, 1133 | 1134 | 1179, 1135, 1123 |

| Source: orientjchem.org |

Electronic Absorption and Emission Spectroscopy for Probing the Electronic Transitions of this compound Systems

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful tools for investigating the electronic transitions within this compound. The UV-Vis spectrum arises from the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). nih.gov The position and intensity of the absorption bands are influenced by the electronic nature of the substituents and the solvent polarity. digitellinc.com

For similar aromatic compounds, absorption bands are typically observed in the UV region. For example, 4-aminophenol (B1666318) exhibits a UV absorption maximum at 275 nm. sielc.com Theoretical calculations, such as Time-Dependent DFT (TD-DFT), can be used to predict the electronic transitions and compare them with experimental spectra. nih.govdigitellinc.com These studies provide valuable information on the electronic structure and can indicate the potential for intramolecular charge transfer (ICT) within the molecule. nih.gov

X-ray Crystallography for Precise Solid-State Structural Determination of this compound and its Complexes

In another related structure, (E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenol, an intramolecular O—H⋯N hydrogen bond leads to the formation of a nearly planar six-membered ring. nih.gov The crystal packing is often stabilized by intermolecular interactions such as hydrogen bonds and π–π stacking. nih.gov X-ray crystallographic data is essential for understanding the three-dimensional arrangement of the molecule and its interactions in the solid state. growingscience.commdpi.com

Table 4: Crystallographic Data for a Related Compound A summary of the crystal data and structure refinement for (E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenol.

| Parameter | Value |

| Empirical formula | C₁₄H₁₂ClNO₂ |

| Formula weight | 261.70 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 13.2348 (9) |

| b (Å) | 8.4701 (4) |

| c (Å) | 12.0115 (8) |

| β (°) | 112.846 (5) |

| Volume (ų) | 1240.86 (13) |

| Z | 4 |

| Source: nih.gov |

Structure Reactivity Relationship Studies in the Chemical Context of 3 4 Chlorophenyl Amino Phenol

Investigation of Substituent Effects on the Chemical Reactivity of 3-((4-Chlorophenyl)amino)phenol Derivatives

The chemical reactivity of this compound can be systematically modified by introducing additional substituents onto its aromatic rings. The nature of these substituents—whether they are electron-donating or electron-withdrawing—can have a profound impact on the reactivity of the phenol (B47542) and amine functional groups.

Electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN) groups, when placed on the aromatic rings, would decrease the electron density on the phenol and amine groups. This would make the phenolic proton more acidic and the amine nitrogen less nucleophilic. Conversely, electron-donating groups (EDGs), like methoxy (B1213986) (-OCH3) or alkyl groups, would increase the electron density, making the phenol less acidic and the amine more nucleophilic.

The position of the substituent also plays a critical role. For instance, a substituent at the ortho or para position relative to the hydroxyl or amino group will have a more significant electronic influence due to resonance effects, compared to a substituent at the meta position.

A study on the aminolysis of 4-chlorophenyl 2,4-dinitrophenyl carbonate (ClPDNPC) and 4-methylphenyl 2,4-dinitrophenyl carbonate (MPDNPC) with anilines demonstrated that the nature of the substituent on the phenyl ring of the aniline (B41778) nucleophile significantly affects the reaction rate. nih.gov This provides a model for how substituents on the aniline ring of this compound derivatives would influence their reactivity in similar nucleophilic reactions.

To illustrate the quantitative effect of substituents on reactivity, the Hammett equation can be employed:

log(k/k₀) = σρ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which depends on the nature of the reaction.

Table 1: Hammett Substituent Constants (σ) for Common Substituents

| Substituent | σ_para | σ_meta | Electronic Effect |

| -OCH₃ | -0.27 | 0.12 | Electron-donating |

| -CH₃ | -0.17 | -0.07 | Electron-donating |

| -H | 0.00 | 0.00 | Reference |

| -Cl | 0.23 | 0.37 | Electron-withdrawing |

| -CN | 0.66 | 0.56 | Electron-withdrawing |

| -NO₂ | 0.78 | 0.71 | Electron-withdrawing |

This table presents generally accepted Hammett constants and illustrates the electronic effect of substituents.

Steric and Electronic Influences on Chemical Transformations Involving this compound

The chemical transformations of this compound are governed by a combination of steric and electronic factors. The molecule possesses two primary sites for reaction: the phenolic hydroxyl group and the secondary amine.

Electronic Influences:

The electronic character of this compound is a delicate balance of the electron-donating effects of the hydroxyl (-OH) and amino (-NH-) groups and the electron-withdrawing effect of the chloro (-Cl) substituent. The -OH and -NH- groups are activating, donating electron density into the phenyl ring they are attached to, making it more susceptible to electrophilic aromatic substitution. In contrast, the chlorine atom on the other ring is deactivating due to its inductive electron-withdrawing effect, yet it is an ortho, para-director in electrophilic substitutions due to its lone pairs participating in resonance.

The relative nucleophilicity of the amino and phenolic groups is pH-dependent. In neutral or acidic media, the amino group is generally more nucleophilic. However, in a sufficiently basic medium, the phenolic proton can be abstracted to form a phenoxide ion, which is a much stronger nucleophile than the neutral amine. researchgate.net

Kinetic studies on the aminolysis of 4-chlorophenyl 4-nitrophenyl carbonate (ClPNPC) reveal the electronic impact of the chlorophenyl group. The reaction proceeds through a zwitterionic tetrahedral intermediate, and the rate is sensitive to the basicity of the attacking amine. nih.gov The presence of the electron-withdrawing chlorine atom on the phenyl ring makes the carbonate more susceptible to nucleophilic attack compared to an unsubstituted phenyl carbonate.

Steric Influences:

The geometry of this compound can influence its reactivity. The two phenyl rings are not coplanar, leading to a twisted conformation. This can create steric hindrance around the amino bridge, potentially affecting its ability to react with bulky reagents. Similarly, substituents placed at the positions ortho to the hydroxyl or amino groups can sterically hinder their participation in reactions.

For example, in the synthesis of dipeptides, protecting groups are often used to prevent unwanted side reactions, highlighting the importance of managing steric accessibility of reactive sites. quizlet.com In the context of this compound, bulky substituents near the reactive centers could direct the course of a reaction towards the less sterically encumbered site.

Quantitative Structure-Reactivity Relationship (QSRR) Approaches for Predicting Chemical Behavior of this compound Analogues

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that aim to predict the chemical reactivity of compounds based on their molecular descriptors. For a series of this compound analogues, QSRR could be a powerful tool to predict their reaction rates, equilibrium constants, or other chemical properties without the need for extensive experimental work.

The development of a QSRR model for this class of compounds would involve several steps:

Data Set Generation: Synthesizing a series of analogues with systematic variations in their substituents.

Experimental Measurement: Determining the chemical reactivity of each analogue for a specific reaction (e.g., rate of acylation, pKa).

Descriptor Calculation: Calculating a variety of molecular descriptors for each analogue. These can include:

Electronic descriptors: Hammett constants (σ), pKa, dipole moment, atomic charges.

Steric descriptors: Molar refractivity (MR), Taft steric parameters (Es), van der Waals radii.

Hydrophobic descriptors: LogP (partition coefficient).

Model Development and Validation: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical equation that correlates the descriptors with the measured reactivity. The model's predictive power is then validated using internal and external validation techniques.

A practical example of a QSRR-like approach is the use of Brønsted-type plots in the study of the aminolysis of 4-chlorophenyl 4-nitrophenyl carbonate. nih.gov In this study, a linear relationship was found between the logarithm of the second-order rate constant (log k_N) and the pKa of the conjugate acid of the attacking amine. This demonstrates a quantitative relationship between a molecular property (pKa) and chemical reactivity.

Table 2: Illustrative Data for a Hypothetical QSRR Study on the Aminolysis by Substituted Anilines

| Aniline Substituent | pKa of Aniliniuom Ion | log(k_N) (Hypothetical) |

| 4-Methoxy | 5.34 | -2.5 |

| 4-Methyl | 5.08 | -2.8 |

| H | 4.63 | -3.5 |

| 4-Chloro | 3.98 | -4.2 |

| 4-Nitro | 1.02 | -6.8 |

This table provides a hypothetical illustration of the type of data that would be used in a QSRR study, showing a correlation between the basicity of the nucleophile and the reaction rate.

By developing robust QSRR models, the chemical behavior of a wide range of this compound analogues could be predicted, facilitating the rational design of new molecules with specific desired properties.

Applications of 3 4 Chlorophenyl Amino Phenol As a Chemical Precursor in Advanced Synthesis

Role of 3-((4-Chlorophenyl)amino)phenol as a Key Building Block in the Synthesis of Complex Organic Molecules

The strategic positioning of the hydroxyl, amino, and chloro-substituted phenyl groups in this compound allows for its participation in a variety of chemical transformations, making it a key building block for more intricate molecules. The amino and phenol (B47542) groups can undergo reactions such as acylation, alkylation, and condensation, while the chlorophenyl moiety can be involved in cross-coupling reactions.

For instance, the amino group can be a nucleophile in reactions to form amides, as demonstrated in the synthesis of 3-AMINO-N-(4-CHLOROPHENYL)BENZAMIDE. chemicalbook.com The phenolic hydroxyl group can be alkylated or acylated to introduce further complexity. These reactions are fundamental in medicinal chemistry for the synthesis of new drug candidates. The presence of the chlorine atom on the phenyl ring also offers a site for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, enabling the formation of carbon-carbon or carbon-nitrogen bonds to build larger, more complex molecular frameworks.

The synthesis of important pharmaceutical intermediates like 4-amino-3-chlorophenol (B108459) highlights the utility of related structural motifs in creating valuable compounds. chemicalbook.comgoogle.comgoogle.com Although not a direct reaction of the title compound, the synthetic strategies employed for its isomers and related structures underscore the chemical reactivity of the functional groups present in this compound.

Utility of this compound in the Construction of Novel Heterocyclic Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry, with a large number of pharmaceuticals containing at least one heterocyclic ring. The structure of this compound is well-suited for the synthesis of a variety of heterocyclic systems.

The amino and phenol groups can participate in cyclization reactions to form fused heterocyclic rings. For example, through multi-component reactions (MCRs), which involve the simultaneous reaction of three or more starting materials, this compound can be envisioned as a key component. MCRs are highly efficient for generating diverse libraries of drug-like molecules. nih.gov

Precursor Chemistry of this compound for the Development of Advanced Organic Scaffolds

An organic scaffold is the core structure of a molecule to which various functional groups can be attached. The development of advanced organic scaffolds is a key area of research in drug discovery and materials science. This compound, with its multiple functionalization points, serves as an excellent starting point for creating novel and diverse organic scaffolds.

The diarylamine structure within this compound is a common scaffold in many biologically active molecules. By modifying the phenol and chlorophenyl rings, a wide array of derivatives can be synthesized. For example, the phenolic hydroxyl can be used as a handle for further chemical modifications, as seen in the preparation of n-butyl 4-chlorophenyl sulfide (B99878) from 4-chlorophenol, where the hydroxyl group is first converted to a triflate to facilitate a coupling reaction. orgsyn.org

Furthermore, the synthesis of Schiff base derivatives from aminophenols demonstrates the potential to create new scaffolds. mdpi.com The reaction of the amino group of this compound with various aldehydes or ketones would lead to the formation of imines, which can then be used as intermediates for the synthesis of more complex scaffolds or can themselves be the final target molecules with interesting biological or material properties. The synthesis of new heterocyclic compounds derived from related azoacetophenone structures also showcases how the core aminophenol structure can be elaborated into larger, more functionalized systems. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 3-((4-Chlorophenyl)amino)phenol to maximize yield and purity?

- Methodological Answer : The synthesis typically involves coupling 4-chloroaniline with 3-aminophenol under mild acidic or basic conditions. A reported approach for analogous compounds uses hydrazine intermediates (e.g., hydrazide formation) and nitro group reduction . Purification via column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization in ethanol/water mixtures is recommended. Purity validation by GC (≥88.0% as per standards for phenylphenols) or HPLC with a C18 column and UV detection at 254 nm ensures quality .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent degradation. Use PPE (gloves, lab coat, goggles) during handling. For spills, absorb with inert materials like diatomaceous earth and dispose as hazardous waste. Adhere to Protective Action Criteria (PAC-1: 2.1 mg/m³; PAC-2: 23 mg/m³) for exposure limits .

Q. What analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer : Combine NMR (¹H/¹³C) for structural confirmation (e.g., aromatic proton shifts at δ 6.8–7.4 ppm) and LC-MS for molecular ion verification ([M+H]+ expected at m/z ~235). Quantitative purity analysis can use GC with flame ionization detection or HPLC paired with a photodiode array detector (PDA) .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in catalytic or biological systems?

- Methodological Answer : Density Functional Theory (DFT) calculations can map electron density to identify reactive sites (e.g., the phenolic -OH or amino group). Molecular docking studies (using AutoDock Vina) may predict interactions with biological targets like estrogen receptors, as seen in structurally related phenol derivatives . Solvent effects can be modeled via COSMO-RS to assess solubility and reaction pathways .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity, concentration ranges). Reproduce studies using standardized protocols (e.g., OECD guidelines for cytotoxicity). Cross-validate results with orthogonal assays: compare in vitro enzyme inhibition (e.g., acetylcholinesterase) with in vivo models, as done for agrochemical analogs .

Q. How can structure-activity relationship (SAR) studies optimize this compound for medicinal or agrochemical applications?

- Methodological Answer : Synthesize derivatives (e.g., halogen substitutions, alkylation of the amino group) and test against target systems. For example, replacing the 4-chlorophenyl group with a trifluoromethyl group (as in PubChem analogs) could enhance lipophilicity and bioactivity . Use high-throughput screening (HTS) to evaluate libraries of derivatives for potency and selectivity.

Methodological Considerations

Q. What experimental designs are recommended for studying the compound’s oxidation/reduction behavior?

- Methodological Answer : Electrochemical methods (cyclic voltammetry) can identify redox potentials, while controlled reactions with agents like KMnO₄ (oxidation to quinones) or NaBH₄ (reduction of nitro intermediates) reveal mechanistic pathways. Monitor reactions via in situ IR or UV-Vis spectroscopy .

Q. How can researchers validate the environmental impact of this compound in ecotoxicology studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.